molecular formula C9H7F3N2O B13426323 2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13426323
M. Wt: 216.16 g/mol
InChI Key: NKFNFTIJZYWXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a fluorinated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. Its structure includes a difluoromethyl group at position 2, a fluorine atom at position 5, and a methoxy group at position 4. These substituents influence its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, making it a candidate for pharmaceutical or radiopharmaceutical applications.

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

2-(difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H7F3N2O/c1-15-9-5(10)2-4-3-6(7(11)12)13-8(4)14-9/h2-3,7H,1H3,(H,13,14)

InChI Key

NKFNFTIJZYWXEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(NC2=N1)C(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C−H-difluoromethylation of pyridines using oxazino pyridine intermediates. This process involves a radical mechanism and can be achieved under mild conditions . Another method involves the use of ethyl bromodifluoroacetate as a difluoromethylation reagent, followed by in situ hydrolysis and decarboxylation .

Industrial Production Methods

Industrial production of this compound may involve metal-catalyzed cross-coupling reactions or transition-metal-free strategies. These methods are designed to be efficient and scalable, allowing for the large-scale production of difluoromethylated pyridines .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine with similar pyrrolo[2,3-b]pyridine derivatives:

Compound Name CAS Number Substituents (Positions) Key Properties/Notes Similarity Score (if available)
This compound - 2-(CF₂H), 5-F, 6-OMe High lipophilicity due to difluoromethyl -
5-Fluoro-1H-pyrrolo[2,3-b]pyridine 866319-00-8 5-F Simpler structure; used as a building block 0.86
6-Fluoro-1H-pyrrolo[2,3-b]pyridine 898746-42-4 6-F Positional isomer of A143407 0.81
4-Methyl-1H-pyrrolo[2,3-b]pyridine 824-24-8 4-Me Methyl group enhances metabolic stability 0.81
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 1036027-54-9 5-CF₃ Higher electronegativity than difluoromethyl 0.77
[18F]2-(Difluoromethyl)-4-methyl-1H-pyrrolo[2,3-b]pyridine - 2-(CF₂H), 4-Me (radiofluorinated) Radiochemical yields: 32–58% depending on reagents -

Structural and Functional Differences

  • Substituent Effects: The difluoromethyl group at position 2 in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 4-methyl derivative) due to reduced susceptibility to oxidative metabolism . The 6-methoxy group improves solubility compared to the 6-fluoro analog (CAS 898746-42-4), which is more lipophilic .
  • Synthesis Efficiency: Radiochemical synthesis of [18F]2-(Difluoromethyl)-4-methyl-1H-pyrrolo[2,3-b]pyridine ([18F]8aa) achieved yields of 32–58% using different reagents ([18F]5a, [18F]5c, [18F]5f), highlighting the impact of substituent positioning on reaction efficiency .

Physicochemical Properties

  • Lipophilicity: The difluoromethyl group increases logP compared to non-fluorinated analogs, while the methoxy group at position 6 counterbalances this effect by introducing polarity.
  • Solubility : Methoxy groups generally enhance aqueous solubility, suggesting the target compound may have better solubility than 6-fluoro or trifluoromethyl derivatives .

Biological Activity

The compound 2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The difluoromethyl and methoxy substituents enhance its lipophilicity and may influence its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C10_{10}H8_{8}F3_{3}N3_{3}O
  • CAS Number : 2149590-61-2

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrolopyridines have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: In Vitro Studies

A study evaluating various pyrrolopyridine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The most potent compounds showed IC50_{50} values in the low micromolar range, indicating strong anti-proliferative effects compared to standard chemotherapeutics like doxorubicin.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be linked to its ability to inhibit cyclooxygenase (COX) enzymes. Inhibition of COX-1 and COX-2 is crucial for reducing inflammation and pain.

Research Findings

A comparative analysis of various derivatives revealed that those containing the pyrrolo[2,3-b]pyridine scaffold exhibited selective COX-2 inhibition with IC50_{50} values ranging from 0.02 to 0.04 µM. This selectivity suggests potential for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs.

Antimicrobial Activity

Preliminary studies have also suggested that this compound may possess antimicrobial properties. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Data Table: Summary of Biological Activities

Activity TypeTargetIC50_{50} RangeReference
AnticancerHeLa Cell LineLow µM
Anti-inflammatoryCOX-1/COX-20.02 - 0.04 µM
AntimicrobialVarious BacteriaNot specifiedPreliminary Findings

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.